molecular formula C11H18O3 B11968917 Ethyl 3,3-dicyclopropyl-3-hydroxypropanoate CAS No. 17206-84-7

Ethyl 3,3-dicyclopropyl-3-hydroxypropanoate

Cat. No.: B11968917
CAS No.: 17206-84-7
M. Wt: 198.26 g/mol
InChI Key: GUOPQJLNDSTQGK-UHFFFAOYSA-N
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Description

Ethyl 3,3-dicyclopropyl-3-hydroxypropanoate is an organic compound with the molecular formula C11H18O3. It features a unique structure with two cyclopropyl groups attached to a central carbon, which is also bonded to a hydroxyl group and an ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-dicyclopropyl-3-hydroxypropanoate typically involves the esterification of 3,3-dicyclopropyl-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

This would include the use of continuous reactors and efficient separation techniques to isolate the desired ester product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dicyclopropyl-3-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,3-dicyclopropyl-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,3-dicyclopropyl-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl groups may enhance the compound’s binding affinity to these targets, leading to various biological effects. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,3-diphenyl-3-hydroxypropanoate: Similar structure but with phenyl groups instead of cyclopropyl groups.

    Ethyl 3,3-dicyclopropyl-3-oxopropanoate: Oxidized form of the compound.

    Ethyl 3,3-dicyclopropyl-3-chloropropanoate: Chlorinated derivative of the compound.

Uniqueness

Ethyl 3,3-dicyclopropyl-3-hydroxypropanoate is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

17206-84-7

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 3,3-dicyclopropyl-3-hydroxypropanoate

InChI

InChI=1S/C11H18O3/c1-2-14-10(12)7-11(13,8-3-4-8)9-5-6-9/h8-9,13H,2-7H2,1H3

InChI Key

GUOPQJLNDSTQGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1CC1)(C2CC2)O

Origin of Product

United States

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